molecular formula C12H11NO3 B1669008 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one CAS No. 370586-05-3

9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one

Cat. No. B1669008
CAS RN: 370586-05-3
M. Wt: 217.22 g/mol
InChI Key: VDZXTSOINJESSP-UHFFFAOYSA-N
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Description

9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one is a compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO3/c14-7-3-4-10-9 (6-7)8-2-1-5-13-11 (8)12 (15)16-10/h3-4,6,13-14H,1-2,5H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential in medicinal chemistry due to its structural similarity to various biologically active molecules. It could serve as a scaffold for developing new therapeutic agents . Its hydroxy group and heterocyclic structure make it a candidate for modification into compounds with potential activity against a range of diseases.

Environmental Science

In environmental science, this compound’s derivatives could be used to study the degradation of similar structures found in natural products or pollutants. Understanding its reactivity and breakdown could help in the development of better environmental monitoring techniques.

Materials Science

The compound’s unique structure may be utilized in materials science for the synthesis of novel organic compounds with specific optical properties. These could be applied in the creation of new types of sensors or in the field of molecular electronics .

Analytical Chemistry

Analytical chemists might investigate the use of this compound as a standard or reagent in chromatographic methods or spectroscopy. Its distinct chemical properties could make it suitable for use in calibrating instruments or developing new analytical methodologies .

Biochemistry

Biochemists could explore the interaction of this compound with biological macromolecules. It might serve as an inhibitor or activator for certain enzymes, or as a probe to study biochemical pathways .

Pharmacology

In pharmacology, the compound could be investigated for its pharmacokinetics and pharmacodynamics. It might have the potential to act on specific receptors in the body, which could lead to the development of new drugs with targeted actions .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements are P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-11(8)12(15)16-10/h3-4,6,13-14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZXTSOINJESSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)OC3=C2C=C(C=C3)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355368
Record name 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one

CAS RN

370586-05-3
Record name 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 2
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 3
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 4
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 5
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 6
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one

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